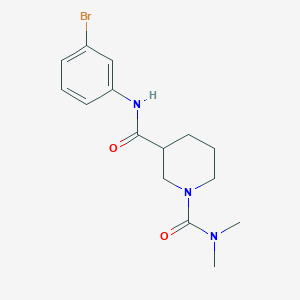![molecular formula C19H22N2S B5484169 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In 7]dodec-2-ene.
作用機序
The mechanism of action of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes or proteins in bacterial or fungal cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has a range of biochemical and physiological effects. In bacterial and fungal cells, this compound has been shown to inhibit the growth and replication of these organisms. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the needs of various experiments. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene. One area of interest is the development of new derivatives of this compound with improved antibacterial, antifungal, and anticancer properties. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, research on the potential use of this compound in material science and organic electronics is also an area of interest for future research.
In conclusion, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has shown promising results in various scientific research applications. Its versatility and potential for use in medicinal chemistry, organic synthesis, and material science make it an area of interest for future research. However, further studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
合成法
The synthesis of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene involves a multi-step process that includes a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of 1,2-diamine, aldehyde, and thioglycolic acid. Other methods, such as the Mannich reaction and the Biginelli reaction, have also been used to synthesize this compound.
科学的研究の応用
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
In organic synthesis, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been used as a building block for the synthesis of other complex compounds. It has also been studied for its potential use in the development of new materials, such as organic semiconductors.
特性
IUPAC Name |
2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.7]dodec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-6-13-19(14-7-3-1)21-20-18(22-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,21H,1-3,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQFMGDOAXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)NN=C(S2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5484086.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5484098.png)
![N-[(1S)-1-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-3-(methylthio)propyl]acetamide](/img/structure/B5484114.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5484116.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5484118.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5484122.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5484131.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484134.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484136.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5484147.png)
![ethyl 3-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5484154.png)
![methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5484166.png)
